molecular formula C20H24NO4P B1195579 Octriptyline phosphate

Octriptyline phosphate

Cat. No.: B1195579
M. Wt: 373.4 g/mol
InChI Key: VZQRTFPDLVFLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octriptyline Phosphate involves several steps, starting from the basic chemical structure of dibenzocycloheptene. The process typically includes the following steps:

    Formation of the Dibenzocycloheptene Core: This involves the cyclization of appropriate precursors to form the tricyclic core structure.

    Introduction of Functional Groups: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and amination.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This would include precise control of temperature, pressure, and pH, as well as the use of catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: Octriptyline Phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives .

Scientific Research Applications

Chemistry: Octriptyline Phosphate is used in research to study the chemical properties and reactivity of tricyclic antidepressants. It serves as a model compound for understanding the synthesis and reactions of similar compounds.

Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent. It is also used to investigate the mechanisms of action of tricyclic antidepressants.

Medicine: Although not marketed, this compound is studied for its potential therapeutic effects in treating depression and other mood disorders. Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.

Industry: In the pharmaceutical industry, this compound is used as a reference compound for the development of new antidepressants. It is also used in quality control and analytical testing to ensure the purity and efficacy of related compounds .

Mechanism of Action

Octriptyline Phosphate exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic clefts of the brain, enhancing their mood-stabilizing effects. The compound interacts with various molecular targets, including neurotransmitter transporters and receptors, to modulate neuronal activity and improve mood .

Comparison with Similar Compounds

    Amitriptyline: Another tricyclic antidepressant with a similar chemical structure and mechanism of action.

    Nortriptyline: A metabolite of amitriptyline with similar therapeutic effects.

    Imipramine: A tricyclic antidepressant used to treat depression and enuresis.

Uniqueness: Octriptyline Phosphate is unique in its specific chemical structure and potential therapeutic effects. While it shares similarities with other tricyclic antidepressants, its distinct molecular configuration may result in different pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C20H24NO4P

Molecular Weight

373.4 g/mol

IUPAC Name

N-methyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene)propan-1-amine;phosphoric acid

InChI

InChI=1S/C20H21N.H3O4P/c1-21-12-6-11-16-14-7-2-4-9-17(14)19-13-20(19)18-10-5-3-8-15(16)18;1-5(2,3)4/h2-5,7-11,19-21H,6,12-13H2,1H3;(H3,1,2,3,4)

InChI Key

VZQRTFPDLVFLMB-UHFFFAOYSA-N

Canonical SMILES

CNCCC=C1C2=CC=CC=C2C3CC3C4=CC=CC=C41.OP(=O)(O)O

Synonyms

octriptyline phosphate
SC 27123
SC-27123

Origin of Product

United States

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